7-Hydroxy-3,3-dimethyloctan-2-one
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Overview
Description
7-Hydroxy-3,3-dimethyloctan-2-one is an organic compound with the molecular formula C10H20O2. This compound is characterized by a hydroxyl group (-OH) attached to the seventh carbon and a ketone group (C=O) on the second carbon of a branched octane chain. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3-dimethyloctan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutan-2-one and suitable reagents for hydroxylation.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3,3-dimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: 7-Keto-3,3-dimethyloctan-2-one, 7-Carboxy-3,3-dimethyloctan-2-one.
Reduction Products: 7-Hydroxy-3,3-dimethyloctanol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-3,3-dimethyloctan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,3-dimethyloctan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in antimicrobial studies, it may disrupt microbial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
3,3-Dimethyl-2-butanone: A structurally related ketone with similar reactivity.
7-Hydroxy-3,3-dimethyloctanol: The reduced form of 7-Hydroxy-3,3-dimethyloctan-2-one.
7-Keto-3,3-dimethyloctan-2-one: The oxidized form of the compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ketone functional groups on a branched octane chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
102488-04-0 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
7-hydroxy-3,3-dimethyloctan-2-one |
InChI |
InChI=1S/C10H20O2/c1-8(11)6-5-7-10(3,4)9(2)12/h8,11H,5-7H2,1-4H3 |
InChI Key |
UQYNWXHOCGJXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)C(=O)C)O |
Origin of Product |
United States |
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